![molecular formula C9H23Cl2N3O B1525241 2-氨基-N-[3-(二甲氨基)丙基]-2-甲基丙酰胺二盐酸盐 CAS No. 1220037-96-6](/img/structure/B1525241.png)

2-氨基-N-[3-(二甲氨基)丙基]-2-甲基丙酰胺二盐酸盐

描述

“2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride” is a chemical compound that is used in the preparation of some surfactants . It is also used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene .

Synthesis Analysis

The compound is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the compound .Molecular Structure Analysis

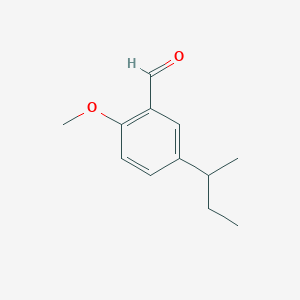

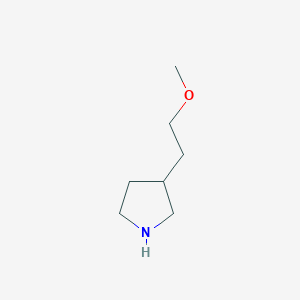

The molecular formula of the compound is C12H19N3O . The average mass is 221.299 Da and the monoisotopic mass is 221.152817 Da .Chemical Reactions Analysis

The compound is involved in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C). The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

The compound is a colorless to light yellow transparent liquid . It has a relative density of 0.84 (20℃), a boiling point of 220-223℃, and a freezing point of -75℃ . It is soluble in water and is alkaline .科学研究应用

分子生物学

DMAMCL 在分子生物学领域中具有重要价值,可用于固定后和交联福尔马林固定石蜡包埋 (FFPE) 组织中的小核糖核酸 (RNA) 物种 。这种应用对于荧光原位杂交 (FISH) 和免疫荧光 (IF) 等技术至关重要,这些技术用于可视化和研究特定 RNA 序列在细胞和组织中的存在和位置。

材料科学

在材料科学领域中,DMAMCL 可用于交联纳米纤维基质与生物提取物(例如小鼠肺提取物) 。这种应用对于创建可用于组织工程和再生医学的仿生材料具有重要意义。

分析化学

该化合物在分析化学领域中有所应用,其中可能作为流动相的一部分或作为校准标准参与色谱法和质谱法 。这些技术是分离、鉴定和定量化学化合物的基础。

工业应用

DMAMCL 的特性使其适用于各种工业应用。 它可用作环氧树脂的固化剂、燃料添加剂,以及染料、农药和粘合剂的生产 。这些应用表明该化合物在实验室之外的多功能性。

作用机制

Target of Action

The primary target of 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride is the formation of peptide bonds in biochemical research . It interacts with carboxyl and amino groups of amino acids to form peptide backbones .

Mode of Action

2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride acts as a catalyst in the formation of peptide bonds. It facilitates the efficient combination of carboxyl and amino groups with amino acids, resulting in the formation of peptide backbones .

Biochemical Pathways

The compound plays a crucial role in peptide synthesis, a biochemical pathway that leads to the formation of proteins. The downstream effects include the creation of complex protein structures that are essential for various biological functions .

Pharmacokinetics

As a water-soluble reagent, it is expected to have good bioavailability .

Result of Action

The result of the action of 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride is the formation of peptide bonds, leading to the creation of peptide backbones. This is a fundamental process in protein synthesis, impacting various cellular functions .

安全和危害

属性

IUPAC Name |

2-amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O.2ClH/c1-9(2,10)8(13)11-6-5-7-12(3)4;;/h5-7,10H2,1-4H3,(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOKEAFSVZOQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCCN(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1525159.png)

![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525172.png)

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)

![4-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1525180.png)